Product packaging for 5-Methoxy-2-mercaptophenol(Cat. No.:)

5-Methoxy-2-mercaptophenol

Cat. No.: B8682320
M. Wt: 156.20 g/mol
InChI Key: PTKWENDYGQZVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-mercaptophenol is a chemical compound of interest in various scientific research fields. While specific studies on this exact compound are not immediately available, research on structurally similar compounds, such as 4-mercaptophenol, provides context for its potential applications. For instance, 4-mercaptophenol has been utilized to functionalize the surface of gold nanorods (AuNRs) via thiol-gold binding, creating nanomaterials with significant antibacterial and antibiofilm properties against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) . This suggests that this compound, which also contains both thiol and methoxy functional groups, may hold similar value in material science and nanomedicine, particularly for developing novel antimicrobial agents and drug delivery systems . The presence of the methoxy group is a common feature in pharmacologically active compounds. In other research contexts, methoxy-substituted aromatic rings are frequently explored in the design of antitumor agents, where they can play a critical role in interactions with biological targets such as tubulin, a key protein in cell division . Researchers investigating new tubulin inhibitors or antimitotic agents may find the molecular scaffold of this compound a promising starting point for chemical synthesis and biological evaluation . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the available literature for the specific handling and safety protocols of thiol and phenol-containing compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2S B8682320 5-Methoxy-2-mercaptophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

5-methoxy-2-sulfanylphenol

InChI

InChI=1S/C7H8O2S/c1-9-5-2-3-7(10)6(8)4-5/h2-4,8,10H,1H3

InChI Key

PTKWENDYGQZVBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 5 Methoxy 2 Mercaptophenol

Advanced Synthetic Routes to 5-Methoxy-2-mercaptophenol

The synthesis of this compound, a substituted phenolic thiol, involves specialized organic chemistry techniques to ensure the correct placement of the methoxy (B1213986) and thiol groups on the phenol (B47542) ring.

Multi-Step Organic Synthesis Approaches (e.g., involving functionalized phenols, thiolation reactions)

The construction of this compound often begins with a pre-existing functionalized phenol. A common strategy involves the introduction of a thiol group (-SH) onto a methoxy-substituted phenol backbone. Thiolation reactions are central to this process. One such method is the reaction of a suitable precursor with a thiolation agent. For instance, a methoxyphenol derivative could be halogenated and then subjected to a reaction with a sulfur nucleophile, like sodium hydrosulfide, to introduce the thiol group.

Another approach involves the use of protecting groups to control reactivity. The synthesis might start with a molecule like 4-methoxyphenol. The hydroxyl group can be protected, followed by a regioselective introduction of a group that can be later converted to a thiol. An example of a multi-step synthesis is the S-alkylation of 4-mercaptophenol (B154117) with a suitable alkyl halide, which serves as a precursor for more complex structures. nih.gov

A relevant synthesis for a similar compound, 5-methoxy-2-mercaptobenzimidazole, starts from 4-methoxy-o-phenylene diamine, which is reacted with carbon disulfide in the presence of potassium hydroxide. prepchem.com This highlights a common theme in the synthesis of aromatic thiols: the use of carbon disulfide as a source for the mercapto group. google.com

A general synthetic pathway to obtain a thioether, which can be a precursor to a thiol, involves coupling a chloromethyl compound with a mercaptan in a two-phase system using a phase transfer catalyst. google.com This method offers mild reaction conditions and straightforward product isolation. google.com

Regioselective Synthesis Strategies for Phenolic Thiols

Achieving the correct arrangement of substituents (regioselectivity) is a significant challenge in the synthesis of compounds like this compound. The directing effects of the existing hydroxyl and methoxy groups on the aromatic ring play a crucial role. Both the hydroxyl (-OH) and methoxy (-OCH3) groups are ortho-, para-directing activators in electrophilic aromatic substitution. mnstate.edulibretexts.org This means they direct incoming electrophiles to the positions ortho and para to themselves. In the case of a 3-methoxyphenol (B1666288) starting material, the hydroxyl group would direct to positions 2, 4, and 6, while the methoxy group would direct to positions 2, 4, and 6. The challenge lies in selectively functionalizing the desired position.

Recent advances in C-H bond functionalization offer powerful tools for the regioselective synthesis of phenolic thiols. nih.gov For example, transition-metal-catalyzed reactions can direct the substitution to a specific position on the phenol ring. beilstein-journals.org Cobalt-catalyzed regioselective synthesis of 2-(aryl/alkylthio)phenols has been demonstrated, providing a direct method to introduce a thiol group ortho to the phenolic hydroxyl group. nih.gov

The use of directing groups can also control regioselectivity. A directing group can be temporarily attached to the molecule to guide the reaction to a specific site and then removed in a later step.

Catalyst-Free and Mild Condition Preparations

There is a growing interest in developing synthetic methods that avoid harsh catalysts and extreme conditions, aligning with the principles of green chemistry. rsc.org Some nucleophilic addition reactions can proceed without a catalyst. science.govresearchgate.net For instance, the Michael addition of thiols to nitroolefins to synthesize nitrothiols can occur without a catalyst. researchgate.net

Photochemical methods, such as thiol-ene "click" chemistry, offer a mild and efficient way to form carbon-sulfur bonds under UV irradiation, often at room temperature. westmont.eduresearchgate.net These reactions are typically initiated by a photoinitiator. westmont.edu While not a direct synthesis of this compound, these methods illustrate the trend towards milder synthetic conditions for thiol-containing compounds.

Derivatization and Functionalization of this compound

The presence of both a thiol and a phenol group makes this compound a versatile molecule for further chemical modification.

Nucleophilic Addition Reactions Involving the Thiol Group

The thiol group (-SH) is a potent nucleophile and can readily participate in nucleophilic addition reactions. sathyabama.ac.in It can react with various electrophiles, such as aldehydes, ketones, and α,β-unsaturated carbonyl compounds. sathyabama.ac.innih.gov

One common reaction is the Michael addition, where the thiol adds to an activated double bond. nih.gov This reaction is highly efficient for forming carbon-sulfur bonds. The thiol group can also react with epoxides in a ring-opening reaction to form β-hydroxy thioethers. sathyabama.ac.in

The thiol group can also be alkylated or acylated. libretexts.org Alkylation can be achieved by reacting the thiol with an alkyl halide. Acylation, the addition of an acyl group, can be performed using an acyl chloride or anhydride. Silylation is another common derivatization, where an active hydrogen on the thiol is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org

Aromatic Substitution Chemistry Modifying the Phenol Ring

The phenol ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. dalalinstitute.com The existing hydroxyl and methoxy groups are activating and ortho-, para-directing, influencing the position of the incoming electrophile. mnstate.edulibretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. mnstate.edu

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. mnstate.edu

The regioselectivity of these reactions will be governed by the combined directing effects of the hydroxyl, methoxy, and mercapto groups.

It is also possible to modify the phenol ring through nucleophilic aromatic substitution, although this typically requires the presence of strong electron-withdrawing groups on the ring and a strong nucleophile. libretexts.orgiscnagpur.ac.in

Formation of Heterocyclic Compounds Utilizing this compound as a Building Block (e.g., phenoxathiin (B166618) synthesis)

The strategic placement of the hydroxyl and mercapto groups in an ortho relationship on the phenol ring makes this compound an ideal building block for constructing fused heterocyclic systems, such as those containing a phenoxathiin-like core. Phenoxathiins are an important class of sulfur-containing heterocycles that are core components in various materials. nih.govresearchgate.net

A specific application of this compound is demonstrated in its reaction with polyfluorinated benzene (B151609) derivatives to create complex, multi-ring heterocyclic structures. For instance, its reaction with tetrafluorobenzene is a key step in the synthesis of precursors for larger molecules like N,N,N',N'-Tetraphenyl-5,12-dioxa-7,14-dithiapentacen-6,13-diamine, which are investigated for their use in electronic devices. google.com

In this synthesis, the reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature. The thiol group of this compound acts as a nucleophile, displacing two of the fluorine atoms on the tetrafluorobenzene ring in a double nucleophilic aromatic substitution reaction. This process forms a new heterocyclic ring containing both oxygen and sulfur atoms, demonstrating the utility of this compound as a key intermediate. google.com

The table below summarizes the research findings for a representative synthesis of a complex heterocyclic compound starting from this compound. google.com

Reactant 1Reactant 2SolventTemperatureDurationProductYield (Crude)
This compoundTetrafluorobenzeneDry DMF100 °C3 daysIntermediate for N,N,N',N'-Tetraphenyl-5,12-dioxa-7,14-dithiapentacen-6,13-diamine79% (GCMS)

This reaction highlights how the inherent structure of this compound facilitates the creation of complex heterocyclic systems through cyclization reactions. The resulting compounds, which often possess rigid, planar structures, are of interest in materials science. google.com General strategies for phenoxathiin synthesis often involve an intramolecular Ullmann-type C-O bond formation from an ortho-thioarylated phenol. nih.govgla.ac.uk this compound is a pre-organized substrate for similar cyclization strategies, making it a highly efficient building block.

Coordination Chemistry and Metallosupramolecular Systems Involving 5 Methoxy 2 Mercaptophenol

5-Methoxy-2-mercaptophenol as a Ligand

This compound is a versatile ligand capable of coordinating to metal ions through its sulfur and oxygen donor atoms. The interplay between its thiolate, phenolic, and methoxy (B1213986) functionalities dictates its binding behavior.

Thiolate Coordination Modes with Transition Metals

The deprotonated thiol group (thiolate) of this compound is a primary site for coordination with transition metals. Thiolate ligands are known to exhibit a variety of coordination modes, including terminal and bridging. In the context of this compound, the thiolate sulfur can act as a monodentate ligand, forming a direct bond with a single metal center. For instance, in certain complexes, the deprotonated thiol form can be ionically or covalently bonded through the sulfur atom. ajol.info

Furthermore, the thiolate group can act as a bridging ligand, connecting two or more metal centers. This bridging capability is crucial for the formation of multinuclear and metallosupramolecular architectures. The pi-bonding character in metal-sulfur bonds contributes significantly to the stability and electronic properties of the resulting complexes. ajol.info The coordination of the thiolate can lead to the formation of various geometries, including square-planar and tetrahedral, depending on the metal ion and other coordinating ligands. researchgate.net

Influence of Methoxy and Phenolic Moieties on Ligand Binding Affinity and Selectivity

The methoxy and phenolic groups of this compound play a significant role in modulating its binding affinity and selectivity for different metal ions. The phenolic hydroxyl group, upon deprotonation, can also participate in coordination, leading to chelation where both the thiolate sulfur and the phenolate (B1203915) oxygen bind to the same metal center, forming a stable chelate ring. This bidentate O,S-coordination is a common feature for related 2-mercaptophenol (B73258) ligands. acs.org

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, leading to a range of homoleptic and heteroleptic structures, including multinuclear and supramolecular assemblies.

Homoleptic and Heteroleptic Complexes of this compound with Various Metal Centers

Homoleptic complexes are coordination compounds where the central metal atom is bonded to only one type of ligand. doubtnut.comyoutube.com In the case of this compound, a homoleptic complex would involve multiple molecules of this ligand coordinating to a single metal center. For instance, a homoleptic six-coordinate mercaptophenolate complex of zirconium has been synthesized, demonstrating the ability of similar ligands to form such structures. researchgate.net

Heteroleptic complexes, in contrast, contain more than one type of ligand attached to the central metal ion. doubtnut.comyoutube.com The synthesis of heteroleptic complexes of this compound can be achieved by reacting the ligand with a metal salt in the presence of other co-ligands. For example, heteroleptic nickel(II) oxothiolate complexes have been synthesized using 2-hydroxythiophenol (a related compound) and bipyridine-based ligands. researchgate.net Similarly, heteroleptic oxidovanadium(V) complexes have been prepared with Schiff base ligands and 8-hydroxyquinoline (B1678124) derivatives. nih.gov These synthetic strategies can be adapted for this compound to create a diverse array of heteroleptic complexes with tailored properties.

Complex TypeDefinitionExample with Related Ligands
Homoleptic A central metal atom is bonded to only one type of ligand. doubtnut.comyoutube.com[HNEt3]2[Zr(κ,O-OC6H4-4-SH)6] (using 4-mercaptophenol) researchgate.net
Heteroleptic A central metal atom is bonded to more than one type of ligand. doubtnut.comyoutube.com[Ni(bpy)(mp)] (where mp = 2-hydroxythiophenol) researchgate.net

Formation of Multinuclear and Metallosupramolecular Architectures with Thiolate Bridges

The ability of the thiolate group of this compound to bridge multiple metal centers is a key feature in the construction of multinuclear and metallosupramolecular architectures. These extended structures are formed through self-assembly processes, driven by the coordination preferences of the metal ions and the geometric constraints of the ligand.

Thiolate-bridged metal complexes can form a variety of structures, from simple dinuclear species to complex clusters and coordination polymers. For example, the reaction of 2-mercaptophenol with cobalt and ruthenium chlorides has been shown to produce a heterooctanuclear cluster complex where the mercaptophenol ligands act as both chelating and bridging units. researchgate.net The formation of these architectures is influenced by factors such as the metal-to-ligand ratio, the solvent system, and the presence of counter-ions. The resulting supramolecular structures can exhibit interesting properties, such as hosting guest molecules or displaying unique catalytic activities. acs.org

Mechanistic Investigations of Metal-Ligand Interactions

Understanding the mechanisms of metal-ligand interactions is fundamental to controlling the synthesis and properties of coordination complexes. For this compound, this involves studying the kinetics and thermodynamics of complex formation, as well as the electronic and structural changes that occur upon coordination.

Mechanistic studies can involve a combination of experimental techniques, such as spectroscopy (UV-Vis, NMR), electrochemistry (cyclic voltammetry), and computational methods (Density Functional Theory - DFT). For instance, DFT calculations can provide insights into the molecular orbitals and charge transfer processes within the complexes, helping to explain their electronic properties and reactivity. ajol.info Electrochemical studies can reveal the redox behavior of the metal complexes, which is crucial for applications in catalysis and sensing. ua.es

Investigations into related systems have shown that the coordination mode of a ligand can be influenced by the surrounding environment, such as the active site of a metalloprotein. acs.org In the case of this compound, factors like solvent polarity and pH can be expected to play a significant role in determining the nature of the metal-ligand interactions and the resulting complex structures.

Kinetics and Thermodynamics of Complex Formation (e.g., with platinum(II) complexes)

The formation of metal complexes with ligands like this compound is governed by both kinetic and thermodynamic factors. While specific studies on the complexation of this compound with platinum(II) are not extensively detailed in the provided literature, the principles can be understood from studies on related systems. The stability and formation rate of such complexes are crucial for their application.

Kinetic studies focus on the rate and mechanism of complex formation. Research on the complexation of 2-methoxyphenol, a related compound, with iron(III) ions showed that the reaction order with respect to the iron ion is close to one, while the order for 2-methoxyphenol is 0.8. researchgate.net This indicates a complex, multi-step reaction mechanism. researchgate.net Kinetic investigations for this compound with platinum(II) would similarly involve determining the rate law and identifying the rate-determining steps, which are fundamental to understanding the reaction pathway.

The table below outlines the key parameters typically determined in kinetic and thermodynamic studies of complex formation, which would be applicable to the this compound-platinum(II) system.

ParameterSymbolDescriptionRelevance
Thermodynamic
Stability Constantlog KMeasures the equilibrium concentration of the complex.Indicates the overall stability of the metal-ligand complex.
Gibbs Free EnergyΔGThe overall energy change during complex formation.Determines the spontaneity of the complexation reaction.
Enthalpy ChangeΔHThe heat absorbed or released during the reaction.Indicates whether the reaction is exothermic or endothermic. nih.gov
Entropy ChangeΔSThe change in disorder of the system.Reflects changes in solvation and the number of species in solution.
Kinetic
Rate ConstantkProportionality constant relating reaction rate to reactant concentrations.Quantifies the speed of the complex formation reaction. researchgate.net
Reaction OrdernThe exponent of a reactant's concentration in the rate equation.Helps to elucidate the molecularity of the reaction steps. researchgate.net
Activation EnergyEaThe minimum energy required to initiate the reaction.Provides insight into the temperature dependence of the reaction rate.

Associative Mechanisms in Thiolate Coordination Reactions

The coordination of thiolate ligands to metal centers, particularly square-planar d⁸ metals like platinum(II), often proceeds through an associative mechanism. This pathway involves the formation of a higher-coordinate intermediate before the final product is formed. The potent nucleophilicity of the thiolate anion (R-S⁻) is a key driver for this mechanism. researchgate.net

The sulfur atom in a thiolate is a soft nucleophile, making it highly reactive towards soft electrophiles like Pt(II). researchgate.net The reaction is initiated by the attack of the thiolate on the metal complex, forming a five-coordinate intermediate. This is followed by the departure of a leaving group to restore the square-planar geometry.

Studies on binuclear cobalt(II) complexes with various thiolates provide valuable insights into the factors influencing these reactions. nih.gov A complex containing a monodentate 2-methoxy-thiophenol ligand (⁻S–C₆H₄-o-OMe), a close analogue of this compound, was observed to undergo a redox reaction that necessitates the initial coordination and subsequent release of the thiolate. nih.gov This contrasts with complexes containing bidentate chelating thiolates, which were less reactive. nih.gov The facile reaction of the monodentate thiolate suggests that its ability to associate with and dissociate from the metal center is crucial for its reactivity. This implies that for ligands like this compound, the coordination mode (monodentate via the thiolate vs. bidentate chelation involving the phenolate) would significantly influence its participation in associative substitution reactions.

The general steps for an associative mechanism involving a square-planar platinum(II) complex, [PtL₃X], and a thiolate ligand (RS⁻) are outlined below:

StepReactionDescription
1. Nucleophilic Attack[PtL₃X] + RS⁻ ⇌ [PtL₃X(SR)]⁻The incoming thiolate ligand attacks the Pt(II) center, forming a five-coordinate trigonal bipyramidal intermediate.
2. Ligand Departure[PtL₃X(SR)]⁻ → [PtL₃(SR)] + X⁻The leaving group (X⁻) dissociates from the intermediate, resulting in the final four-coordinate square-planar product.

Redox Behavior of this compound within Coordination Spheres

The sulfur atom in this compound is redox-active and can participate in electron transfer reactions when coordinated to a metal center. The metal can modulate the redox potential of the ligand, facilitating oxidation or reduction processes that might not occur with the free ligand.

A pertinent example is the redox behavior of a binuclear cobalt(II) complex featuring the closely related 2-methoxy-thiophenol ligand, [Co₂(BPMP)(S–C₆H₄-o-OMe)₂]¹⁺. nih.gov This complex reacts with elemental sulfur (S₈) in a two-electron redox process. The two coordinated thiolate ligands are oxidized to form a disulfide (o-OMe–C₆H₄–S–S–C₆H₄-o-OMe), while the elemental sulfur is reduced and incorporated into the complex, yielding a pentasulfido-bridged product, [Co₂(BPMP)(μ-S₅)]¹⁺. nih.gov This reaction highlights how the coordination environment enables the controlled oxidation of the thiophenol.

The key findings of this redox reaction are summarized in the table below.

Reactant ComplexOxidizing AgentThiolate ProductMetal Complex ProductKey Observation
[Co₂(BPMP)(S–C₆H₄-o-OMe)₂]¹⁺S₈o-OMe–C₆H₄–S–S–C₆H₄-o-OMe[Co₂(BPMP)(μ-S₅)]¹⁺The coordinated monodentate thiolate undergoes a two-electron oxidation. nih.gov
[Co₂(BPMP)(S–C₆H₄-o-NH₂)₂]¹⁺S₈o-NH₂–C₆H₄–S–S–C₆H₄-o-NH₂[Co₂(BPMP)(μ-S₅)]¹⁺A similar redox reaction occurs with this bidentate thiolate. nih.gov
Chelating Thiolate ComplexesS₈No reactionStarting complex recoveredDianionic bidentate chelating thiolates were reluctant to undergo the redox reaction. nih.gov

This differential reactivity demonstrates that the ligand's coordination mode is a critical factor in its redox behavior within the coordination sphere. The monodentate nature of the 2-methoxy-thiophenol ligand appears to facilitate its release and subsequent oxidation more readily than tightly bound chelating thiolates. nih.gov The redox chemistry of coordinated thiolates can also be investigated using electrochemical techniques such as cyclic voltammetry, which can reveal the potentials at which electron transfer processes occur for the metal-ligand entity. ua.es

Applications in Advanced Materials Science

Organic Semiconductor Applications

Derivatives of 5-Methoxy-2-mercaptophenol are showing promise as key components in organic semiconductors, which are valued for their potential in creating flexible, large-area, and low-cost electronic devices.

Integration of this compound Derivatives into Charge Transport Layers (e.g., hole transport layers)

Derivatives of this compound are particularly noted for their use as hole transport materials (HTMs) in electronic devices. google.com These materials are integral to the functioning of devices like organic solar cells and organic light-emitting diodes (OLEDs), where they facilitate the movement of positive charge carriers (holes). google.comgoogle.com The molecular design of these derivatives, which can be synthesized from the relatively inexpensive and commercially available this compound, allows for the fine-tuning of their electronic properties to match other layers within a device, ensuring efficient charge transport. google.comgoogle.com For instance, dioxa-dithia-pentacene derivatives, which can be synthesized using this compound, are preferably used in doped hole transport layers of organic solar cells. google.comgoogle.com The introduction of methoxy (B1213986) groups can influence the hole mobility of the material through a delicate balance of increased intermolecular interactions and changes in molecular polarity. rsc.org

Doping Mechanisms and Resultant Electrical Conductivity Modulation in Organic Semiconductors

Doping is a crucial process for enhancing the electrical conductivity of organic semiconductors. aps.orgresearchgate.net In the context of materials derived from this compound, doping leads to an increase in the conductivity of charge transport layers, which in turn reduces ohmic losses and improves the transfer of charge carriers between the contact and the organic layer. google.com This is achieved through a charge transfer process where the dopant either donates an electron to the matrix material (n-doping) or accepts an electron from it (p-doping), thereby increasing the concentration of charge carriers. google.com The goal of doping is to significantly increase the conductivity of the doped layer compared to its undoped state. For instance, doped layers should ideally have a conductivity greater than 1 x 10⁻⁸ S/cm, and preferably in the range of 10⁻⁶ to 10⁻⁵ S/cm, whereas undoped layers typically have conductivities below 1 x 10⁻¹⁰ S/cm. google.com The efficiency of this doping process can be influenced by various factors, including the energy levels of the host and dopant materials and even the quadrupole moment of the dopant. aps.orgnih.gov

Role in Donor-Acceptor Heterojunctions for Organic Photovoltaics

In organic photovoltaics (OPVs), the interface between a donor and an acceptor material, known as a heterojunction, is where charge separation occurs. aps.org Derivatives of this compound can be engineered to function as part of the donor material in these heterojunctions. google.com The efficiency of an OPV device is heavily dependent on the properties of this interface, including the energy level alignment between the donor and acceptor. aps.orgaps.org Materials derived from this compound can be designed to have specific oxidation potentials, typically between 0 and 1.2 V (vs. ferrocene/ferrocenium), to ensure energetic compatibility with other layers and facilitate the efficient transport of holes from the absorber layer in an organic solar cell. google.comgoogle.com The development of acceptor-donor-acceptor (A-D-A) type molecules has been particularly successful in advancing OPV performance. nih.gov

Precursor in Optoelectronic and Electronic Devices

The utility of this compound extends to its role as a precursor in the synthesis of materials for a range of optoelectronic and electronic devices. Its derivatives are valued for their contribution to device performance and stability. google.comgoogle.com

Enhancement of Device Thermal Stability and Charge Carrier Mobility

A significant advantage of using derivatives of this compound is the potential to enhance the thermal stability and charge carrier mobility of the resulting devices. google.comgoogle.com Materials with low crystallinity, which can be synthesized from this precursor, are particularly suited for creating stable devices as they are less prone to the degradation associated with crystalline layers. google.comgoogle.com Furthermore, these materials exhibit high charge carrier mobility, which is essential for efficient device operation. google.comgoogle.com The ability to produce these high-performance materials through cost-effective synthesis methods, often requiring few steps and using readily available chemicals, adds to their appeal for commercial applications. google.comgoogle.com

FeatureDescriptionRelevant Application
Hole Transport Facilitates the movement of positive charge carriers (holes).Organic Semiconductors, OLEDs, Organic Photovoltaics
Doping Increases electrical conductivity by introducing charge carriers.Charge Transport Layers
Donor Material Donates electrons in a donor-acceptor heterojunction.Organic Photovoltaics
Precursor Starting material for the synthesis of advanced materials.Optoelectronic and Electronic Devices
Thermal Stability Resistance to degradation at high temperatures.OLEDs, Organic Semiconductors
Charge Carrier Mobility The speed at which charge carriers move through a material.Organic Semiconductors, OLEDs

Reactivity and Reaction Mechanism Investigations of 5 Methoxy 2 Mercaptophenol

Intrinsic Reactivity of the Thiol and Methoxy (B1213986) Groups

The reactivity of 5-Methoxy-2-mercaptophenol is primarily dictated by the individual and collective characteristics of its thiol and methoxy functionalities. These groups govern its behavior in a wide range of chemical transformations.

The thiol (-SH) group, also known as a sulfhydryl group, is a dominant feature of the molecule's reactivity. Thiols are the sulfur analogs of alcohols and exhibit distinct protonic and radical behavior.

Protonic Reactivity (Acidity): The sulfur atom in the thiol group is larger and more polarizable than the oxygen atom in an alcohol. This allows the negative charge in the corresponding conjugate base (the thiolate) to be dispersed over a larger volume, resulting in greater stabilization. Consequently, thiols are significantly more acidic than their alcohol counterparts. For instance, the pKₐ of thiophenol is approximately 6.6, whereas the pKₐ of phenol (B47542) is 9.9. The presence of the electron-donating methoxy group in this compound would slightly decrease the acidity of the thiol group compared to unsubstituted thiophenol, but it remains a readily ionizable proton source under moderately basic conditions. This acidity is fundamental to its role as a proton donor and its ability to form metal-thiolate complexes in catalysis.

Radical Reactivity: The S-H bond in thiols is weaker than the O-H bond in alcohols, making it susceptible to homolytic cleavage to form a thiyl radical (RS•). These radicals are key intermediates in various chemical and biological processes. Thiols are known to participate in radical-mediated reactions, such as thiol-ene "click" chemistry and antioxidant activities where they can scavenge free radicals. The stability of the resulting thiyl radical of this compound would be influenced by the delocalization of the unpaired electron into the aromatic ring.

The aromatic ring of this compound is rendered electron-rich by its substituents, which strongly influences its susceptibility to attack by electrophiles and nucleophiles.

Electrophilic Aromatic Substitution: The methoxy (-OCH₃) and hydroxyl (-OH) groups are powerful activating groups in electrophilic aromatic substitution. They are ortho-, para-directing because they can donate electron density to the aromatic ring via resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack of an electrophile. The thiol group is also considered an ortho-, para-directing and activating group. In this compound, these groups work in concert to highly activate the ring towards electrophiles. The positions ortho and para to these activating groups are the most likely sites for substitution.

Nucleophilic Aromatic Substitution: Conversely, the electron-rich nature of the benzene (B151609) ring makes nucleophilic aromatic substitution unfavorable. This type of reaction typically requires the presence of strong electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex intermediate, which are absent in this molecule. Therefore, this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions.

Catalytic Roles of this compound and its Derivatives

The ability of the thiol group to interact with metal centers, combined with the electronic influence of the aromatic ring, allows this compound and its derivatives to play significant roles in catalysis, particularly in organometallic systems.

Recent advancements in catalysis have highlighted the concept of a Transient Cooperative Ligand (TCL), a role that thiols are well-suited to play nih.gov. A TCL is a ligand that can reversibly coordinate to a metal center and participate directly in bond activation processes through metal-ligand cooperation (MLC) nih.gov.

Unlike a permanently bound ligand, a TCL can dissociate from the metal, freeing a coordination site for substrate binding or other steps in the catalytic cycle. For this compound, the thiol group can coordinate to a metal. The lability of the thiol allows it to leave a vacant coordination site on the metal center, which is crucial for the metal to accept other ligands during catalytic reactions like (de)hydrogenation nih.gov. This dynamic coordination creates multiple active catalytic species in solution—one with the thiol ligand and one without—which can lead to complex and highly tunable reactivity nih.gov.

The function of thiols as TCLs can lead to both acceleration and inhibition of catalytic reactions, providing a powerful tool for controlling reaction pathways nih.gov.

Inhibition: Conversely, the coordination of a thiol can sometimes inhibit a catalytic process. This can occur if the thiol binds too strongly to the metal center, blocking the site needed for substrate activation. This inhibitory effect can be strategically employed to control selectivity. For instance, thiol-induced inhibition has been used to control the selectivity of alkyne semihydrogenation catalyzed by a ruthenium pincer complex nih.gov. By managing the concentration and nature of the thiol, it is possible to favor one reaction pathway over another.

While specific studies detailing the influence of this compound on chemo- and stereoselectivity are not prevalent, the principles of ligand-controlled catalysis allow for well-founded projections. The steric and electronic properties of a ligand are paramount in dictating the selectivity of a metal catalyst acs.orgchemrxiv.orgresearchgate.net.

Chemoselectivity: Chemoselectivity—the preferential reaction of one functional group over another—can be influenced by the electronic properties of the ligand. The electron-donating methoxy group on this compound makes the sulfur atom a softer, more electron-rich donor. This can alter the electronic character of the metal center it coordinates to, thereby influencing its affinity for different substrates or functional groups and guiding the reaction's chemoselectivity acs.org. For example, modifying a catalyst surface with thiol ligands has been shown to improve the selectivity in CO₂ reduction reactions nsf.gov.

Stereoselectivity: Stereoselectivity, particularly enantioselectivity in asymmetric catalysis, is primarily governed by the steric environment created by the ligand around the metal center. While this compound is itself achiral, it can be used as a component in a larger, chiral ligand scaffold. The substituents on the aromatic ring (methoxy and hydroxyl groups) provide steric bulk and specific interaction points (e.g., for hydrogen bonding) that can help create a well-defined chiral pocket. In palladium-catalyzed asymmetric hydrothioesterification of alkynes, for instance, while thiophenol acts as a reagent, the enantioselectivity is controlled by the steric bulk of a separate chiral bisphosphine ligand that directs the coordination of the substrate acs.orgacs.org. Similarly, the steric profile of this compound could be exploited to influence the stereochemical outcome of a reaction by dictating the trajectory of incoming substrates.

The table below summarizes the potential catalytic influences of this compound based on its structural features.

FeaturePropertyPotential Catalytic Influence
Thiol Group Acidic Proton, Soft Donor, LabileActs as a proton shuttle; forms reversible bonds with metal centers (TCL behavior); enables metal-ligand cooperation for bond activation.
Methoxy Group Electron-DonatingModulates the electronic properties of the metal center, influencing its reactivity and chemoselectivity.
Phenolic Ring Steric Bulk, Aromatic SystemProvides a steric framework that can be used to control substrate approach and influence stereoselectivity; can participate in π-stacking interactions.

Advanced Spectroscopic and Characterization Techniques for 5 Methoxy 2 Mercaptophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H (proton) and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 5-Methoxy-2-mercaptophenol. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.

In ¹H NMR, the aromatic protons of this compound would appear in the typical aromatic region (approximately 6.5-8.0 ppm). The specific positions are dictated by the electronic effects of the hydroxyl (-OH), thiol (-SH), and methoxy (B1213986) (-OCH₃) substituents. The methoxy group protons would be visible as a sharp singlet, typically upfield around 3.8 ppm. The phenolic and thiol protons have variable chemical shifts that are dependent on solvent, concentration, and temperature due to hydrogen bonding. organicchemistrydata.orgtrilinkbiotech.com

In ¹³C NMR, the carbon atoms of the benzene (B151609) ring resonate between approximately 110 and 160 ppm. The carbons directly attached to the oxygen atoms (C-OH and C-OCH₃) are significantly deshielded and appear further downfield. nih.gov The methoxy carbon itself typically appears around 55-60 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
SH 3.0 - 4.5 (broad singlet) -
OH 5.0 - 6.0 (broad singlet) -
OCH₃ ~3.8 (singlet) ~56
Aromatic CH 6.7 - 7.2 (multiplets) 110 - 130
C-SH - 115 - 125
C-OH - 150 - 160
C-OCH₃ - 155 - 165

³¹P NMR for Phosphonate Derivatives Derived from Mercaptophenols

When this compound is used to synthesize phosphonate derivatives, ³¹P NMR spectroscopy becomes a crucial analytical tool. trilinkbiotech.com This technique is highly specific for the phosphorus nucleus and provides valuable information about its oxidation state, coordination, and bonding environment. The chemical shifts in ³¹P NMR are spread over a wide range, allowing for clear distinction between different phosphorus-containing functional groups. trilinkbiotech.com

Phosphonates, which contain a direct carbon-to-phosphorus (C-P) bond, exhibit characteristic chemical shifts that can confirm the successful derivatization of the mercaptophenol. researchgate.net The specific chemical shift for a phosphonate derivative of this compound would depend on the exact structure of the substituents on the phosphorus atom. Generally, organophosphonates resonate within a predictable region of the ³¹P NMR spectrum. researchgate.netresearchgate.net

Table 2: Representative ³¹P NMR Chemical Shift Ranges for Organophosphorus Compounds

Compound Class Typical ³¹P Chemical Shift Range (ppm)
Phosphonates (C-PO(OR)₂) +15 to +35
Phosphate Monoesters 0 to +5
Phosphate Diesters -2 to +3

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS provides the exact molecular weight, confirming its elemental formula. Furthermore, by inducing fragmentation of the molecule, MS reveals structural information based on the masses of the resulting fragments.

Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺•). This ion can then undergo fragmentation through various pathways. Common fragmentation patterns for aromatic compounds include the loss of small, stable molecules or radicals. libretexts.orgmiamioh.edu For this specific compound, characteristic losses would include the methyl radical (•CH₃) from the methoxy group, carbon monoxide (CO) from the phenol (B47542) ring, and potentially the SH radical. nih.govlibretexts.org High-resolution mass spectrometry (HRMS) can determine the elemental composition of each fragment, aiding in the elucidation of the fragmentation pathways. nih.gov

Table 3: Plausible Mass Spectrometry Fragments for this compound (Molecular Weight: 156.20 g/mol )

Fragment Ion Proposed Loss from Molecular Ion m/z Value
[M-CH₃]⁺ Loss of a methyl radical (•CH₃) 141
[M-SH]⁺ Loss of a thiol radical (•SH) 123
[M-CH₃-CO]⁺ Sequential loss of •CH₃ and CO 113
[C₆H₅O]⁺ Benzene ring with hydroxyl 93

Ultraviolet Photoelectron Spectroscopy (UPS) for Ionization Potential and Electronic Structure

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to investigate the electronic structure of molecules by measuring the kinetic energies of photoelectrons emitted upon absorption of ultraviolet photons. wikipedia.org This method provides direct experimental measurement of molecular orbital energies in the valence region. wikipedia.org

When applied to this compound, UPS can determine its ionization potential—the energy required to remove an electron from the highest occupied molecular orbital (HOMO). The resulting spectrum consists of a series of peaks, each corresponding to the ionization from a different valence molecular orbital. wikipedia.org The electronic effects of the methoxy, hydroxyl, and thiol substituents significantly influence the energies of the π-orbitals of the aromatic ring. researchgate.netsemanticscholar.org Computational studies are often used alongside experimental UPS to assign the observed peaks to specific molecular orbitals. nih.gov This information is valuable for understanding the molecule's reactivity and photochemical behavior.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an effective tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands for each of its functional groups. The O-H stretch of the phenolic group typically appears as a broad band due to hydrogen bonding. The S-H stretch from the thiol group is generally weaker and sharper than the O-H band. The C-O stretching vibrations of the ether (methoxy) and phenol groups, as well as the characteristic absorptions of the aromatic ring (C=C stretching and C-H bending), would also be present.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Phenol (-OH) O-H Stretch 3200 - 3600 (broad)
Thiol (-SH) S-H Stretch 2550 - 2600 (weak, sharp)
Methoxy (Ar-O-CH₃) C-H Stretch (in CH₃) 2850 - 2960
Methoxy (Ar-O-CH₃) Asymmetric C-O-C Stretch 1200 - 1275
Methoxy (Ar-O-CH₃) Symmetric C-O-C Stretch 1000 - 1075
Aromatic Ring C=C Stretch 1450 - 1600
Aromatic Ring C-H Stretch 3000 - 3100

Theoretical and Computational Studies on 5 Methoxy 2 Mercaptophenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These theoretical methods provide insights into the stability, reactivity, and spectroscopic properties of a compound.

Determination of Ionization Potentials and Electron Affinities

The ionization potential (IP) and electron affinity (EA) are key quantum chemical descriptors that relate to a molecule's ability to donate or accept an electron, respectively. The IP is the energy required to remove an electron from a molecule in its gaseous state, while the EA is the energy released when an electron is added. These values are critical for assessing the charge transfer capabilities of a molecule.

According to Koopman's theorem, within the Hartree-Fock approximation, the ionization potential can be approximated as the negative of the energy of the Highest Occupied Molecular Orbital (HOMO), and the electron affinity can be approximated as the negative of the energy of the Lowest Unoccupied Molecular Orbital (LUMO). However, more accurate methods, such as Density Functional Theory (DFT) with various functionals or higher-level ab initio calculations, are typically employed to achieve more precise theoretical values that account for electron correlation and relaxation effects.

A systematic theoretical study on 5-Methoxy-2-mercaptophenol would involve geometry optimization followed by the calculation of its electronic properties using established quantum chemical methods. The results would typically be presented in a data table, but no such specific data has been found in the existing literature for this compound.

HOMO-LUMO Energy Level and Band Gap Analysis

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap or band gap, is a critical parameter for determining a molecule's electronic and optical properties. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more easily excitable and can be more reactive.

For materials used in electronic devices, the band gap is a crucial factor in determining their semiconductor properties. Theoretical calculations of the HOMO-LUMO gap for this compound would provide valuable information about its potential as a component in organic electronics. However, no published studies have reported these specific energy levels or the resulting band gap for this molecule.

Molecular Dynamics and Reaction Mechanism Simulations

Molecular dynamics (MD) simulations and reaction mechanism studies provide a dynamic picture of a molecule's behavior over time and its transformation pathways in chemical reactions.

Elucidation of Reaction Pathways and Transition States

Theoretical chemistry can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. This involves locating and characterizing the energies of stationary points, including reactants, products, intermediates, and, crucially, transition states. The transition state represents the highest energy barrier along the reaction coordinate and is key to determining the reaction rate.

For this compound, computational studies could elucidate the mechanisms of reactions involving either the thiol or the hydroxyl group, such as oxidation, deprotonation, or its participation in nucleophilic substitution reactions. Such studies would be invaluable for understanding its chemical reactivity and potential synthetic applications. At present, there is a lack of published research in this area.

Modeling of Ligand-Metal Coordination and Catalytic Cycles

The presence of both a soft sulfur donor (thiol) and a hard oxygen donor (hydroxyl) in this compound makes it a potentially interesting ligand for coordination with metal ions. Theoretical modeling can predict the preferred coordination modes of this ligand with different metals, the geometries of the resulting metal complexes, and their electronic structures.

Furthermore, if such complexes are catalytically active, computational methods can be used to model the entire catalytic cycle. This would involve identifying the elementary steps of the reaction, such as substrate binding, oxidative addition, migratory insertion, and reductive elimination, and calculating the energy barriers for each step. This level of detailed mechanistic insight is essential for the rational design of new catalysts. Regrettably, no computational studies on the coordination chemistry or catalytic applications of this compound have been found.

Future Research Directions and Emerging Applications

Development of Next-Generation Synthetic Methodologies for Mercaptophenols

The synthesis of specifically substituted mercaptophenols can be a multi-step and challenging process. Future research will likely focus on developing more efficient, selective, and sustainable methods for their preparation. While general methods for synthesizing mercaptophenols exist, research into novel catalytic systems and methodologies that offer high regioselectivity and yield for compounds like 5-Methoxy-2-mercaptophenol is a critical first step. The development of one-pot syntheses or flow chemistry processes could significantly improve the accessibility of this and related compounds for further study.

Expansion of Applications in Supramolecular Chemistry and Self-Assembly

The thiol (-SH) and hydroxyl (-OH) groups in this compound are capable of forming strong directional interactions, such as hydrogen bonds and metal-sulfur bonds. This makes the molecule an excellent candidate for applications in supramolecular chemistry.

Self-Assembled Monolayers (SAMs): Thiols are well-known for their ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, and copper. northwestern.eduuh.edu The strong affinity of the sulfur atom for these metals drives the formation of a stable, organized molecular layer. nih.gov Future research could explore the formation of SAMs using this compound. The presence of the hydroxyl and methoxy (B1213986) groups would influence the surface properties of the resulting monolayer, potentially affecting its wettability, protein adhesion, and electrochemical behavior. The ability to control these properties is crucial for applications in biosensors, corrosion inhibition, and molecular electronics. northwestern.edu

The general process for preparing thiol-based SAMs involves immersing a clean gold substrate into a dilute solution of the thiol, typically in ethanol. sigmaaldrich.com The self-assembly process is rapid, but longer immersion times (24-48 hours) can lead to more highly ordered and densely packed monolayers. sigmaaldrich.com

Supramolecular Assemblies: Beyond surfaces, the hydrogen bonding capabilities of the phenol (B47542) and thiol groups could be exploited to create complex three-dimensional supramolecular architectures in solution or the solid state. These assemblies could find applications in drug delivery, molecular recognition, and the development of "smart" materials that respond to external stimuli. youtube.comresearchgate.net

Design of Highly Efficient Catalytic Systems Featuring Thiolate Ligands

When the thiol group of this compound is deprotonated to form a thiolate, it can act as a potent ligand for a wide range of metal ions. Thiolate ligands are crucial in both biological and synthetic catalytic systems. researchgate.net

Homogeneous Catalysis: Metal complexes featuring thiolate ligands have shown promise in a variety of catalytic transformations. researchgate.netsemanticscholar.org The electronic properties of the this compound-derived ligand, influenced by the electron-donating methoxy group, could be fine-tuned to enhance the activity and selectivity of metal catalysts. Future work could involve synthesizing novel transition metal complexes with this ligand and evaluating their performance in reactions such as cross-coupling, hydrogenation, and oxidation. nih.govacs.org The ability of thiols to act as transient cooperative ligands, reversibly binding to a metal center, opens up possibilities for creating dynamic catalytic systems with tunable reactivity. nih.govacs.org

Heterogeneous Catalysis: Thiolate-protected metal nanoclusters are an emerging class of catalysts with unique properties stemming from their ultra-small size and well-defined structures. researchgate.net The thiolate ligands not only stabilize the nanoclusters but also play a direct role in their catalytic activity. researchgate.netsemanticscholar.org Modifying the surface of gold nanoparticles with thiol ligands, for instance, has been shown to significantly enhance their catalytic performance in the electroreduction of nitrate to ammonia. acs.org Investigating the use of this compound in the synthesis of such nanoclusters could lead to new catalysts with enhanced performance for a variety of chemical transformations.

Advanced Integration into Novel Organic Electronic and Photonic Devices

Organic electronic materials, which are carbon-based compounds capable of transporting charge, are the foundation for technologies like flexible displays and solar cells. youtube.com The aromatic and functional nature of this compound makes it an intriguing candidate for incorporation into such materials.

Organic Semiconductors: The phenol ring provides a basic pi-conjugated system that can be chemically modified to tune its electronic properties. The thiol group can be used to anchor the molecule to electrode surfaces or to create larger, conjugated systems through sulfur-based coupling reactions. Research in this area would involve synthesizing polymers or larger molecules incorporating the this compound unit and characterizing their charge transport properties.

Molecular Electronics: The ability of the thiol group to bind to gold surfaces is a cornerstone of molecular electronics, which aims to use single molecules or small ensembles of molecules as electronic components. Future studies could investigate the conductivity of a single this compound molecule in a molecular junction. The specific arrangement of the functional groups would be expected to influence its electronic behavior, potentially leading to applications in molecular switches or sensors.

Q & A

Q. What are the established synthetic routes for 5-Methoxy-2-mercaptophenol, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves methoxylation of a phenolic precursor followed by thiol group introduction. For example, methoxylation via nucleophilic substitution using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) can be applied to a dihydroxybenzene precursor. Thiolation may proceed via a Mitsunobu reaction with thiourea or through disulfide reduction. Optimization includes monitoring reaction temperature (60–80°C for methoxylation) and using protecting groups (e.g., acetyl for thiol protection) to prevent oxidation . Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yield optimization requires strict anhydrous conditions and inert atmospheres to avoid thiol oxidation.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Expect a singlet for the methoxy group (δ 3.7–3.9 ppm) and aromatic protons split into distinct patterns due to substituent positions (e.g., doublets for H-3 and H-6). The thiol proton may appear as a broad peak (δ 1.5–2.5 ppm) if not deprotonated.
  • ¹³C NMR : Methoxy carbon at δ 55–57 ppm; aromatic carbons adjacent to electron-withdrawing groups (e.g., -SH) show downfield shifts (δ 120–140 ppm).
  • Mass Spectrometry (MS) : ESI-MS in negative mode may show [M-H]⁻ ion. High-resolution MS (HRMS) confirms molecular formula (C₇H₈O₂S). Reference NIST Chemistry WebBook protocols for fragmentation patterns of analogous methoxy-thiol compounds .

Q. What are the recommended storage conditions to ensure stability of this compound?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the thiol group. Use desiccants (e.g., molecular sieves) to avoid moisture-induced degradation. For short-term use, dissolve in degassed solvents (e.g., DMSO or ethanol) and aliquot to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd-mediated couplings) may arise from thiol oxidation or ligand incompatibility. Conduct control experiments:
  • Compare reactions under inert vs. aerobic conditions.
  • Use chelating agents (e.g., EDTA) to rule out metal-thiolate complex interference.
  • Characterize intermediates via in-situ IR or HPLC-MS to identify side products. Reference studies on structurally similar biphenyl amines for reaction design insights .

Q. What strategies mitigate air sensitivity of the thiol group during functionalization of this compound?

  • Methodological Answer :
  • Protection/Deprotection : Use tert-butylthiol or trityl protecting groups during synthesis, followed by TFA-mediated deprotection .
  • In-situ Generation : Generate the free thiol from disulfide precursors (e.g., using tris(2-carboxyethyl)phosphine, TCEP) immediately before reactions.
  • Glovebox Use : Perform reactions in oxygen-free environments (<1 ppm O₂) with rigorously dried solvents .

Q. How do pH and solvent polarity influence the tautomeric equilibrium of this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor λmax shifts in buffers (pH 2–12) to identify thiol (λ ~250 nm) vs. thione (λ ~300 nm) dominance.
  • Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate tautomer stability. Polar solvents (e.g., water) favor the thiolate form, while nonpolar solvents stabilize the neutral thiol .

Q. What analytical approaches differentiate this compound from its ortho-/para-isomers?

  • Methodological Answer :
  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid). Retention times vary based on substituent positions; ortho-isomers elute earlier due to reduced polarity.
  • 2D NMR : NOESY or COSY correlations identify spatial proximity of methoxy and thiol groups, confirming the 1,2-substitution pattern .

Contradiction Analysis in Published Data

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, cytotoxicity discrepancies may stem from varying incubation times or reducing agent use.
  • Dose-Response Curves : Re-evaluate activity thresholds (IC₅₀) under standardized protocols. Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.